Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

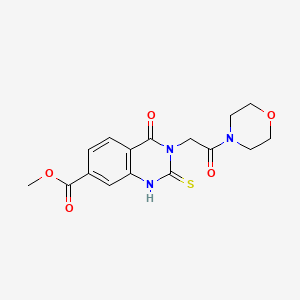

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a morpholino-2-oxoethyl group at position 3, a thioxo group at position 2, and a methyl carboxylate at position 5. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry due to their structural versatility and bioactivity, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

methyl 3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-23-15(22)10-2-3-11-12(8-10)17-16(25)19(14(11)21)9-13(20)18-4-6-24-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARLCJJIEXUGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a quinazoline derivative, morpholine, and other reagents to form the desired product through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like osmium tetroxide or N-methylmorpholine N-oxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Osmium tetroxide, N-methylmorpholine N-oxide, acetone/water mixture.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Various nucleophiles, solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a tetrahydroquinazoline core substituted with functional groups including a morpholino moiety and a thioxo group. The presence of these substituents contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Properties

- Molecular Formula:

- Molecular Weight: 363.39

- The chemical reactivity of methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be attributed to the presence of functional groups such as the carbonyl (C=O) and thioxo (C=S) groups.

Potential Applications

- Antimicrobial Properties: Research suggests that compounds with structures similar to this compound may possess antimicrobial properties. Related tetrahydroquinazoline derivatives have demonstrated effectiveness against various bacterial strains and fungi because of their ability to interact with microbial enzymes and inhibit growth.

- Anticancer Properties: Studies indicate that the compound may have anticancer properties, potentially inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Interaction Studies

- Molecular docking studies have shown that Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro

Mechanism of Action

The mechanism of action of Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific kinases or other enzymes by binding to their active sites, thereby blocking their function and affecting cellular pathways . This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with analogous quinazoline derivatives include:

Position 3 Substituents

- Target Compound: A 2-morpholino-2-oxoethyl group introduces a polar, hydrogen-bond-accepting morpholine ring, likely improving aqueous solubility.

- Compound in : A thiophen-2-ylcarbonylamino group introduces a sulfur-containing aromatic system, which may alter electronic properties and binding affinity compared to morpholino.

- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate : A methoxyphenyl group provides moderate polarity and π-π stacking capacity, balancing solubility and lipophilicity.

Position 2 and 7 Functional Groups

- The thioxo group at position 2 is conserved across all compared compounds, suggesting its critical role in stabilizing the tetrahydroquinazoline ring or mediating target interactions.

- The methyl carboxylate at position 7 is retained in the target compound and compound 7, likely serving as a metabolic handle or influencing solubility.

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of tetrahydroquinazolines. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 363.39 g/mol. Its structure includes a tetrahydroquinazoline core, a morpholino moiety, and a thioxo group, which are critical for its biological interactions. The presence of functional groups such as carbonyl (C=O) and thioxo (C=S) enhances its reactivity and potential biological efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains and fungi. This activity is attributed to its ability to interact with microbial enzymes, inhibiting their growth.

Anticancer Activity

Studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanisms involved include oxidative stress and mitochondrial dysfunction. In vitro studies have demonstrated its potential against several cancer cell lines, indicating that structural modifications could enhance its cytotoxicity .

Molecular docking studies have revealed that this compound can form stable complexes with target enzymes involved in bacterial cell wall synthesis. These interactions typically involve hydrogen bonding and hydrophobic interactions that stabilize the ligand-enzyme complex.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights differences in binding affinities and biological efficacy based on structural variations. The following table summarizes notable similar compounds and their activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline | Structure | Antimicrobial |

| Methyl 3-amino-4-methylthiophene | Structure | Local anesthetic |

| Methyl 6-methylthiazolidine | Structure | Antimicrobial |

Case Studies and Research Findings

Recent studies have explored the biological activity of derivatives related to this compound. For instance:

- Anticancer Efficacy : A study on benzofuran derivatives indicated that modifications similar to those in methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo compounds enhanced cytotoxicity against non-small cell lung carcinoma A549 cells with IC50 values ranging from 1.48 µM to 47.02 µM .

- Apoptosis Induction : The apoptotic effects of related compounds were evaluated using Annexin V-FITC/PI dual staining assays, demonstrating significant apoptosis induction in treated cancer cells compared to controls .

Q & A

Q. Key considerations :

- Purification via column chromatography or recrystallization.

- Reaction yields (e.g., 66–94% for analogous substitutions) depend on solvent polarity, temperature, and catalyst .

How can regioselectivity challenges be addressed during the functionalization of the quinazoline scaffold?

Answer:

Regioselectivity in substitutions (e.g., morpholinoethyl addition) is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., carbonyl) can direct electrophilic attacks to specific positions .

- Steric effects : Bulky substituents on the quinazoline ring may limit reaction sites.

- Catalytic systems : Transition metal catalysts (e.g., Pd) or Lewis acids (e.g., ZnCl₂) can enhance selectivity, as seen in thiazolidinone syntheses .

Q. Advanced troubleshooting :

- Computational modeling (DFT) to predict reactive sites.

- Screening solvents (polar aprotic vs. non-polar) to modulate electronic effects .

What spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

A combination of techniques is required:

- NMR spectroscopy :

- HRMS : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O₅S: 380.0912) .

- X-ray crystallography : For unambiguous structural confirmation, if single crystals are obtained .

Q. Purity assessment :

- HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Melting point analysis (decomposition observed in related compounds at >260°C) .

How can researchers optimize reaction yields in the final substitution step involving the morpholino group?

Answer:

Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

Q. Example protocol :

- React quinazoline precursor (1 eq) with 2-chloro-N-morpholinoacetamide (1.2 eq) in DMF/Cs₂CO₃ (2 eq) at 90°C for 12 hours. Yield: ~70–85% .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact with thiol-containing intermediates .

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., H₂S during decomposition).

- Waste disposal : Segregate chemical waste and consult institutional guidelines for sulfide-containing compounds .

How can the compound’s potential as a soluble epoxide hydroxylase (sEH) inhibitor be evaluated?

Answer:

- In vitro assays :

- Computational studies :

- Molecular docking : Use AutoDock Vina to predict binding interactions with sEH’s catalytic domain (PDB ID: 4DZY) .

- Structure-activity relationship (SAR) : Modify the morpholino or thioxo groups to assess impact on potency .

What strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

Answer:

- Standardized assays : Ensure consistent enzyme sources (e.g., human vs. murine sEH) and substrate concentrations .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in IC₅₀ values.

- Control experiments : Include positive controls (e.g., AUDA for sEH inhibition) and validate purity via LC-MS .

How can solubility challenges be addressed for in vivo studies of this compound?

Answer:

- Prodrug design : Convert the methyl ester to a free carboxylic acid for improved aqueous solubility .

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.

- Salt formation : Prepare hydrochloride or sodium salts of the morpholino group .

What advanced computational tools predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Gaussian 16 to model transition states and activation energies for substitutions .

- Machine learning : Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., solvents, catalysts) .

How does the morpholino moiety influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Morpholino increases logP, enhancing membrane permeability but potentially reducing solubility.

- Metabolic stability : The morpholino group resists oxidative degradation compared to piperazine .

- Bioavailability : Balance logP (target ~2–3) and polar surface area (<140 Ų) for optimal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.